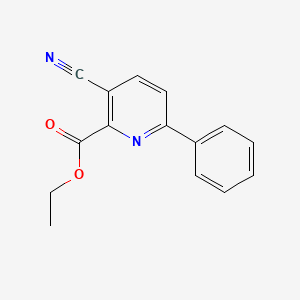
Ethyl 3-cyano-6-phenyl-2-pyridinecarboxylate
Overview
Description
Ethyl 3-cyano-6-phenyl-2-pyridinecarboxylate is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-cyano-6-phenyl-2-pyridinecarboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound features a pyridine ring with both cyano and phenyl substituents, which contribute to its unique chemical reactivity and biological activity. The presence of the cyano group is crucial for its interaction with biological targets, enhancing lipophilicity and binding affinity.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
- Receptor Modulation : The compound can interact with various receptors, altering signaling pathways associated with apoptosis and cell survival.
These mechanisms are supported by studies demonstrating its effects on cancer cell lines and microbial pathogens.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to induce apoptosis in MCF-7 breast cancer cells through the mitochondrial pathway, characterized by increased cytochrome c release and modulation of key proteins involved in cell survival (e.g., AKT, β-catenin) .
Table 1: Anticancer Activity Overview
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 9.0 | Apoptosis induction via mitochondrial pathway | |
| HeLa | 12.5 | Topoisomerase inhibition | |
| A549 | 15.0 | VEGF and MMP-9 expression inhibition |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Study on Apoptosis Induction : A detailed investigation into the apoptotic effects of this compound revealed that it activates caspases involved in the apoptotic pathway while downregulating anti-apoptotic proteins such as Bcl-2 .
- Antimicrobial Testing : In a series of experiments, the compound was tested against a panel of pathogens. Results indicated that it significantly inhibited bacterial growth, particularly against S. aureus, suggesting potential as a new antimicrobial agent .
Properties
IUPAC Name |
ethyl 3-cyano-6-phenylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-2-19-15(18)14-12(10-16)8-9-13(17-14)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERSGKBZFUZOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















